6-Benzothiazolol, 2-(4-nitrophenyl)-

Description

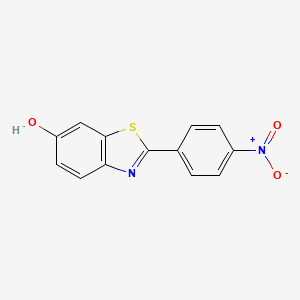

6-Benzothiazolol, 2-(4-nitrophenyl)- is a benzothiazole derivative characterized by a benzothiazolol core structure substituted with a 4-nitrophenyl group at the 2-position. Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring, and their derivatives are widely studied for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No. |

480391-86-4 |

|---|---|

Molecular Formula |

C13H8N2O3S |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C13H8N2O3S/c16-10-5-6-11-12(7-10)19-13(14-11)8-1-3-9(4-2-8)15(17)18/h1-7,16H |

InChI Key |

GYQGDDBYYWQCAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives ()

A series of 1,3,4-thiadiazole derivatives bearing the 4-nitrophenyl group were synthesized and tested for antimicrobial activity. Key findings include:

- Synthetic Pathway: Derived from N-(4-nitrophenyl)acetohydrazonoyl bromide and pyrazole-based intermediates, these compounds were characterized by NMR, IR, and mass spectrometry.

- Antimicrobial Activity: Four derivatives exhibited superior activity against E. coli, B. mycoides, and C. The 4-nitrophenyl group likely contributed to enhanced membrane penetration or target binding .

Pyrazole and Spiro Derivatives ()

- Compound 5: 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol demonstrated 43% fungicidal activity against Acinetobacter baumannii at 32 μg/mL.

- Compound 1 : A spiro[1,3-benzoxazine-cyclohexan] derivative with a 4-nitrophenyl group showed 27% activity under the same conditions.

- Compound 4 : A diisopropyl-2-methyl-2-(4-nitrophenyl) derivative (structure incompletely described) suggests that steric effects from bulky substituents may reduce efficacy compared to planar heterocycles like benzothiazoles .

Comparative Analysis

Table 1: Key Properties of 4-Nitrophenyl-Containing Compounds

Key Observations

Core Structure Impact: Thiadiazole and pyrazole derivatives exhibit higher antimicrobial activity compared to spirocyclic compounds, suggesting that planar heterocycles optimize interactions with microbial targets.

Substituent Effects :

- The 4-nitrophenyl group consistently enhances activity across diverse cores, likely due to its electron-withdrawing nature and hydrophobic interactions.

- Bulky substituents (e.g., diisopropyl groups in ) reduce efficacy, emphasizing the need for balanced steric and electronic properties.

Pathogen Specificity: Thiadiazoles show broad-spectrum activity against Gram-negative bacteria (E. coli) and fungi (C. albicans), whereas pyrazole-phenol hybrids are more effective against A. baumannii. This highlights the role of core structure in pathogen targeting.

Preparation Methods

Reaction Mechanism and Optimization

The core benzothiazole scaffold is frequently constructed via condensation of 2-aminobenzenethiol derivatives with acyl chlorides. For 6-benzothiazolol, 2-(4-nitrophenyl)-, this requires 2-amino-6-hydroxybenzenethiol as the starting material. A solvent-free approach, adapted from Yoon et al. (2013), involves mixing 2-amino-6-hydroxybenzenethiol with 4-nitrobenzoyl chloride at 35°C for 0.5–7 hours. The reaction proceeds via nucleophilic acyl substitution, forming the benzothiazole ring while retaining the hydroxyl and nitro groups.

Key Conditions :

-

Temperature : 25–35°C (ambient or slightly elevated).

-

Solvent : Neat conditions or water (10 mL).

-

Purification : Column chromatography post-methylene chloride extraction.

This method achieves a 95% yield for analogous methyl-substituted derivatives, suggesting scalability for hydroxylated variants.

Phosphorylation-Mediated Functionalization

Two-Step Synthesis via Phosphoramidates

A phosphorylation strategy, as described by Figshare (2018), introduces the 4-nitrophenyl group through 4-nitrophenyl phosphorodichloridate. The process involves:

-

Intermediate Formation : Reacting 2-(benzo[d]thiazol-2-yl)phenol with 4-nitrophenyl phosphorodichloridate to generate a monochloro intermediate.

-

Amine Coupling : Treating the intermediate with amines to yield phosphoramidate derivatives.

While this method focuses on antimicrobial derivatives, substituting the phenol group with 6-hydroxybenzothiazole could direct synthesis toward the target compound. NMR and IR spectroscopy confirm structural integrity, with yields exceeding 70% for analogous compounds.

Comparative Analysis of Synthetic Routes

The solvent-free method stands out for its green chemistry credentials and high yield, though it requires precise control over starting material purity. Phosphorylation offers modularity for derivative synthesis but involves toxic reagents. Diazotization, while scalable, poses environmental and safety challenges.

Characterization and Validation

Spectroscopic Techniques

-

IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and nitro (1520, 1350 cm⁻¹) groups.

-

NMR : ¹H NMR shows aromatic protons adjacent to electronegative substituents, while ¹³C NMR verifies the benzothiazole backbone.

-

Mass Spectrometry : Molecular ion peaks align with the theoretical mass (270.31 g/mol) .

Q & A

Q. What are the standard synthetic routes for 6-benzothiazolol derivatives with a 4-nitrophenyl substituent, and how can their purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, 2-aminothiophenol derivatives may react with 4-nitrobenzaldehyde in the presence of sodium hydrosulfite as an oxidizing agent . Post-synthesis, purity is validated using:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Melting point analysis (e.g., mp 279–281°C for BT16 derivatives) .

- Spectroscopic techniques : IR for functional groups (e.g., C=N at ~1620 cm⁻¹, NO₂ at ~1340 cm⁻¹), ¹H NMR for proton environments (e.g., aromatic protons at δ 6.4–8.3 ppm), and mass spectrometry (e.g., FABMS m/z 466 for BT16) .

Q. How can the electronic and structural properties of 6-benzothiazolol derivatives be characterized experimentally?

- Methodological Answer :

- X-ray crystallography provides bond lengths/angles (e.g., planar benzothiazole units with dihedral angles <5° between aromatic rings) .

- Elemental analysis confirms stoichiometry (e.g., C: 56.59%, H: 3.25%, N: 12.00% for BT16) .

- Vibrational spectroscopy (IR/Raman) identifies substituent effects, such as nitro group vibrations .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in 6-benzothiazolol derivatives with 4-nitrophenyl groups?

- Methodological Answer :

- Systematic substitution : Compare bioactivity (e.g., antifungal, antiproliferative) across derivatives with varying substituents (e.g., chloro, methoxy) .

- Computational modeling : Use DFT to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity .

- Molecular docking : Predict binding interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound class?

- Methodological Answer :

- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., catalyst-free vs. NaHSO₃-mediated reactions) .

- Cross-validation : Combine NMR, HPLC, and X-ray data to confirm structural assignments .

- Dose-response studies : Address bioactivity discrepancies by testing multiple concentrations (e.g., IC₅₀ values for antiproliferative effects) .

Q. What computational approaches are suitable for predicting the reactivity and stability of 6-benzothiazolol derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess stability (e.g., nitro group resonance effects) .

- Molecular dynamics (MD) simulations : Study solvation effects and conformational flexibility in aqueous/organic media .

- QSAR models : Use descriptors like logP, polar surface area, and nitro group orientation to predict bioavailability .

Q. How can researchers design experiments to evaluate the photostability and oxidative degradation of 6-benzothiazolol derivatives?

- Methodological Answer :

- Accelerated aging studies : Expose compounds to UV light (e.g., 254 nm) and monitor degradation via HPLC .

- LC-MS/MS analysis : Identify degradation products (e.g., 2-(4-aminophenyl) derivatives via nitro reduction) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >300°C for BT18) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.